Biotin-dooa hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-dooa hydrochloride involves the conjugation of biotin with a linker molecule. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an active ester.
Linker Conjugation: The activated biotin is then reacted with a linker molecule, such as 3,6-dioxa-8-octaneamine, under mild conditions to form the biotinylated linker.
Hydrochloride Formation: The final product is obtained by converting the biotinylated linker into its hydrochloride salt form.
Industrial Production Methods
Industrial production of Biotin-dooa hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and linker molecules are synthesized and purified.
Automated Synthesis Platforms: Automated systems, such as the Synple Automated Synthesis Platform, are used to streamline the biotin tagging process.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Biotin-dooa hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The terminal amino group of the linker can participate in nucleophilic substitution reactions.
Conjugation Reactions: The biotin moiety can be conjugated to proteins or other molecules through amide bond formation.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent.
Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the biotin and linker molecules.
Major Products Formed
The major products formed from these reactions include biotinylated proteins and other biotin-conjugated molecules, which are used in various biochemical assays and applications .
Scientific Research Applications
Biotin-dooa hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a biotinylation reagent for labeling molecules.
Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling the capture and enrichment of biotinylated targets.
Medicine: Employed in diagnostic assays and therapeutic research to study disease mechanisms and develop targeted treatments.
Industry: Used in the production of biotinylated products for various industrial applications.
Mechanism of Action
Biotin-dooa hydrochloride exerts its effects through the biotin-streptavidin interaction. The biotin moiety binds with high affinity to streptavidin, allowing for the capture and enrichment of biotinylated targets. This interaction is widely used in biochemical assays to study molecular interactions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Biotin-SS-tyramide: Another biotinylation reagent used for labeling molecules.
Biotin-AEEA-tyramide: Similar to Biotin-dooa hydrochloride but with a different linker structure.
Azide-PEG3-biotin conjugate: Used for biotinylation through click chemistry reactions.
Uniqueness
Biotin-dooa hydrochloride is unique due to its specific linker structure, which provides flexibility and stability in biotinylation reactions. This makes it particularly suitable for applications requiring efficient and stable biotinylation .
Properties
Molecular Formula |
C16H31ClN4O4S |
---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C16H30N4O4S.ClH/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15;/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22);1H |
InChI Key |
UNQYTGLJZONNBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.Cl |
Origin of Product |
United States |
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